molecular formula C16H14ClN3O4S2 B3652793 N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-chlorobenzamide

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-chlorobenzamide

Cat. No.: B3652793
M. Wt: 411.9 g/mol
InChI Key: UIIXGTMPTRBADI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an acetylamino group, a sulfonyl group, and a benzamide group . It’s likely to be used in the field of organic chemistry or medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzamide and sulfonyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The acetylamino, sulfonyl, and benzamide groups could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow safety protocols .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. It could be the subject of further study in the fields of organic chemistry, medicinal chemistry, or materials science .

Properties

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c1-10(21)20-26(23,24)12-8-6-11(7-9-12)18-16(25)19-15(22)13-4-2-3-5-14(13)17/h2-9H,1H3,(H,20,21)(H2,18,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIXGTMPTRBADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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